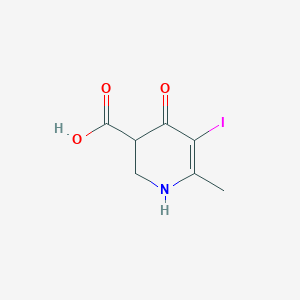![molecular formula C12H17ClN2 B11719642 1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B11719642.png)
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Métodos De Preparación
The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs and materials.
Biology: It serves as a tool compound in biological studies to investigate the effects of spirocyclic structures on biological systems.
Medicine: The unique structure of the compound makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as spirocyclic polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride depends on its specific application. In drug development, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets. Pathways involved in its mechanism of action may include signal transduction pathways, enzymatic reactions, or receptor-ligand interactions.
Comparación Con Compuestos Similares
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds, such as:
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate: Similar in structure but with an oxalate counterion instead of hydrochloride.
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine: A derivative with a tosyl group, which may have different reactivity and applications.
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one: Another derivative with a ketone functional group, offering different chemical properties.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl group, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C12H17ClN2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
1-benzyl-1,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;/h1-5,13H,6-10H2;1H |
Clave InChI |
ISTMEJVESADPAU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C12CNC2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


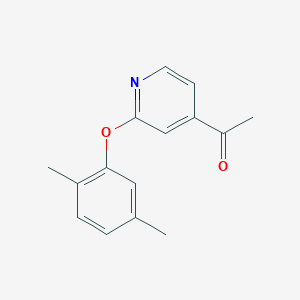
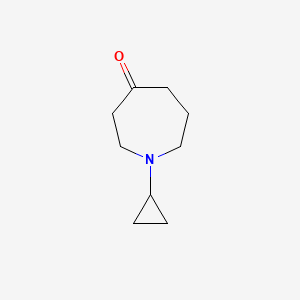
![5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B11719582.png)
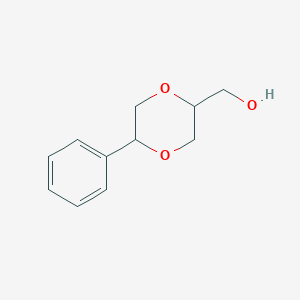
![2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11719593.png)

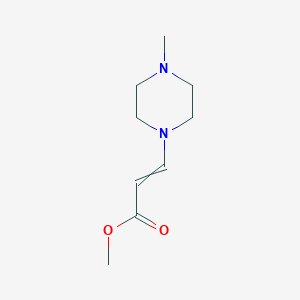
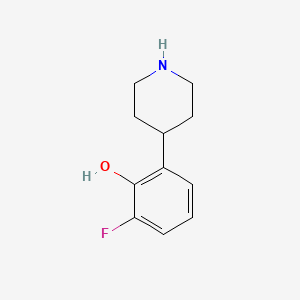

![1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B11719617.png)
![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B11719633.png)
![2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11719634.png)
